

Spectroscopic and Spectrometric Analysis of 3-Bromo-5-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-methylaniline

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This technical guide provides an in-depth analysis of **3-Bromo-5-methylaniline** using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings, particularly within the pharmaceutical industry.

Physicochemical Properties of 3-Bromo-5-methylaniline

A summary of the key physicochemical properties of **3-Bromo-5-methylaniline** is presented in Table 1. This data is crucial for sample handling, preparation, and the interpretation of analytical results.

Property	Value
Chemical Formula	C ₇ H ₈ BrN
Molecular Weight	186.05 g/mol [1]
CAS Number	74586-53-1[1]
Appearance	Brown Powder
Monoisotopic Mass	184.98401 Da[1]
Solubility	Slightly soluble in water[2]

FT-IR Spectroscopy Data and Interpretation

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of **3-Bromo-5-methylaniline** exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. While an experimental spectrum for this exact molecule is not publicly available, a detailed interpretation of the expected peaks based on the analysis of similar aromatic amines is provided in Table 2.

Table 2: Predicted FT-IR Spectral Data for **3-Bromo-5-methylaniline**

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
3400-3300	N-H Stretch (Asymmetric & Symmetric)	Two distinct bands are expected for the primary amine group, characteristic of N-H stretching vibrations.[3][4]
3100-3000	Aromatic C-H Stretch	Multiple weak to medium bands arising from the stretching of C-H bonds on the aromatic ring.
2950-2850	Aliphatic C-H Stretch	Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.
1650-1580	N-H Bend (Scissoring)	A characteristic bending vibration of the primary amine group.[3]
1600-1450	Aromatic C=C Stretch	Multiple bands of variable intensity due to the stretching vibrations within the benzene ring.
1335-1250	Aromatic C-N Stretch	A strong band indicating the stretching of the bond between the aromatic ring and the nitrogen atom.[3]
900-675	Aromatic C-H Bend (Out-of-plane)	Bending vibrations of the C-H bonds on the substituted benzene ring, the pattern of which can give clues about the substitution pattern.
~700-500	C-Br Stretch	A band in the lower frequency region corresponding to the stretching of the carbon-bromine bond.

Mass Spectrometry Data and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. Electron Impact (EI) ionization is a common technique for the analysis of small organic molecules like **3-Bromo-5-methylaniline**.

Table 3: Predicted Mass Spectrometry Data for **3-Bromo-5-methylaniline**

m/z (mass-to-charge ratio)	Ion	Description
185/187	$[M]^+$	Molecular ion peak. The presence of two peaks with approximately equal intensity (M and M+2) is a characteristic isotopic signature of a bromine atom.
170/172	$[M - CH_3]^+$	Loss of a methyl radical from the molecular ion.
106	$[M - Br]^+$	Loss of a bromine radical from the molecular ion.
91	$[C_7H_7]^+$	Tropylium ion, a common fragment in compounds containing a toluene moiety.
77	$[C_6H_5]^+$	Phenyl cation, resulting from the loss of the methyl and amino groups.

The predicted collision cross section (CCS) values for various adducts of **3-bromo-5-methylaniline** have been calculated, with the $[M+H]^+$ adduct having a predicted CCS of 129.9 Å².^[5]

Experimental Protocols

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of **3-Bromo-5-methylaniline** to identify its functional groups.

Methodology:

- **Sample Preparation:** A small amount of the solid **3-Bromo-5-methylaniline** sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
- **Instrument:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
 - The sample chamber is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
 - The prepared sample is placed in the sample holder.
 - The infrared spectrum is recorded over a typical range of 4000-400 cm^{-1} .^[6]
 - Multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

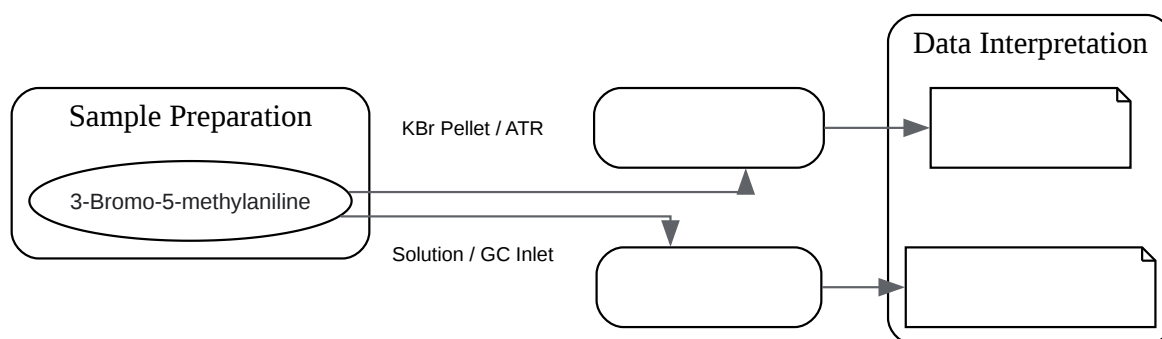
Objective: To determine the molecular weight and fragmentation pattern of **3-Bromo-5-methylaniline**.

Methodology:

- **Sample Introduction:** A dilute solution of **3-Bromo-5-methylaniline** in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.
- **Ionization:** Electron Impact (EI) ionization is employed. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.^[7]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The mass spectrum is plotted as relative intensity versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

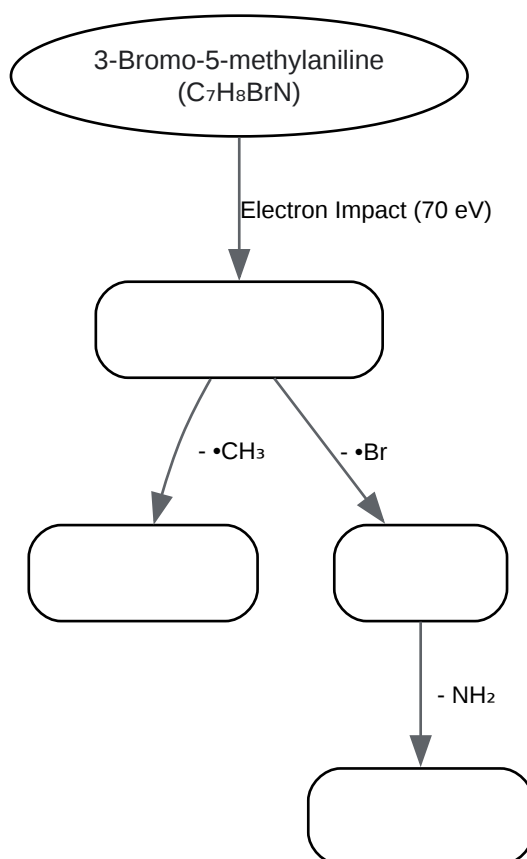
Visualizations

The following diagrams illustrate the analytical workflow and a key molecular process involved in the characterization of **3-Bromo-5-methylaniline**.



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Caption: Analytical workflow for the characterization of **3-Bromo-5-methylaniline**.



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Caption: Proposed mass spectrometry fragmentation pathway for **3-Bromo-5-methylaniline**.

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